Product packaging for Methyl 2-azaspiro[3.5]nonane-1-carboxylate(Cat. No.:)

Methyl 2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13227025
M. Wt: 183.25 g/mol
InChI Key: VVYLPAARFYPZPH-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic scaffold that provides a three-dimensional, structurally rigid framework, which is highly valuable for exploring new chemical space and optimizing the properties of potential therapeutic agents . The incorporation of spirocyclic elements like the 2-azaspiro[3.5]nonane system in drug candidates is a established strategy to reduce conformational flexibility, improve physicochemical profiles, and capture favorable binding interactions with biological targets . This compound serves as a key synthetic intermediate in the structure-guided design of potent inhibitors for viral proteases. Specifically, spirocyclic scaffolds have been successfully utilized in the development of highly potent inhibitors of SARS-CoV-2 3C-like protease (3CLpro), a validated viral target essential for viral replication . These inhibitors, which incorporate a spirocyclic design element to access unexplored regions of the enzyme's active site, have demonstrated nanomolar potency in biochemical and cell-based assays . The carboxylate ester functional group in its structure provides a versatile handle for further synthetic manipulation, allowing researchers to readily synthesize more complex molecules for structure-activity relationship (SAR) studies. This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this building block to create novel compounds for various research applications, including but not limited to, antiviral research and the exploration of new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B13227025 Methyl 2-azaspiro[3.5]nonane-1-carboxylate

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-10(7-11-8)5-3-2-4-6-10/h8,11H,2-7H2,1H3

InChI Key

VVYLPAARFYPZPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCCCC2)CN1

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Analysis of Azaspiro 3.5 Nonane Systems

Elucidation of Complex Molecular Architectures using Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the solution-state structure of Methyl 2-azaspiro[3.5]nonane-1-carboxylate. A suite of NMR experiments would be necessary to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.

¹H NMR: This would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons).

¹³C NMR: This would determine the number of unique carbon atoms. The chemical shifts would differentiate between sp³-hybridized carbons of the cyclohexane (B81311) and azetidine (B1206935) rings, and the sp²-hybridized carbonyl and methyl ester carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, helping to trace the connectivity within the cyclohexane and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across the spirocyclic junction and confirming the position of the methyl carboxylate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the rings.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.

X-ray Diffraction Crystallography for Solid-State Structural Confirmation and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and torsion angles, unequivocally confirming the molecular connectivity and stereochemistry.

For this compound, a successful crystallographic analysis would yield:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise location of each atom in the molecule.

This data would allow for a detailed analysis of the puckering of the cyclohexane ring (e.g., chair, boat, or twist-boat conformation) and the conformation of the azetidine ring. It would also definitively establish the relative stereochemistry at the spirocyclic center and the carbon bearing the carboxylate group.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this specific compound. Therefore, a table of crystallographic data cannot be provided.

Mass Spectrometry for Comprehensive Structural Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion to within a few parts per million. This allows for the unambiguous determination of the molecular formula (C₁₀H₁₇NO₂ for the target compound).

Fragmentation Analysis: By analyzing the masses of the fragment ions produced upon ionization (e.g., by electron impact or electrospray ionization), the connectivity of the molecule can be inferred. Characteristic fragmentation pathways for azaspiro[3.5]nonane systems would likely involve cleavages of the rings adjacent to the spiro center and the loss of the methyl carboxylate group or its components.

Without an experimental mass spectrum, a detailed analysis of the fragmentation pathways and a corresponding data table are not possible.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination

If the compound were synthesized in an enantiomerically pure or enriched form, chiroptical spectroscopy techniques would be essential for determining its absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the sample could be assigned.

Optical Rotatory Dispersion (ORD): This measures the rotation of the plane of polarized light as a function of wavelength. The sign and magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line) can be used as a characteristic property of a chiral compound.

As no synthesis of enantiopure this compound has been reported, and no experimental chiroptical data is available, a discussion of its specific chiroptical properties cannot be provided.

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Azaspiro 3.5 Nonane 1 Carboxylate

Reaction Pathways and Transformations of the Azaspiro[3.5]nonane Scaffold

The 2-azaspiro[3.5]nonane scaffold, characterized by the fusion of an azetidine (B1206935) and a cyclohexane (B81311) ring at a single carbon atom, possesses inherent ring strain primarily localized in the four-membered azetidine ring. This strain serves as a driving force for various chemical transformations, particularly those involving the cleavage of the azetidine ring. The reaction pathways are diverse and can be initiated under various conditions, leading to a range of molecular architectures.

Key transformations of the azaspiro[3.5]nonane scaffold are predicated on the stability of the intermediates formed during the reaction. The presence of the nitrogen atom plays a crucial role in directing these pathways, often participating in or stabilizing charged intermediates. While specific studies on Methyl 2-azaspiro[3.5]nonane-1-carboxylate are limited, analogies can be drawn from the reactivity of other strained heterocyclic systems.

Potential Reaction Pathways:

Reaction TypeDescriptionPlausible Products
Acid-Catalyzed Ring OpeningProtonation of the nitrogen atom can facilitate the nucleophilic attack and cleavage of a C-N bond, relieving ring strain.Functionalized piperidines or cyclohexylamines
Reductive Ring OpeningTreatment with reducing agents, such as lithium aluminum hydride, could potentially lead to the cleavage of a C-N or C-C bond of the azetidine ring.Amino alcohol derivatives
Thermal RearrangementAt elevated temperatures, the strained ring may undergo rearrangement to form more stable heterocyclic systems.Isomeric piperidine (B6355638) or pyrrolidine (B122466) derivatives
Transition-Metal Catalyzed Cross-CouplingThe C-N bond could potentially be activated by a transition metal catalyst to participate in cross-coupling reactions.N-arylated or N-alkylated piperidines

Mechanistic Studies of Ring-Opening and Ring-Expansion Reactions

The mechanisms of ring-opening and ring-expansion reactions of the 2-azaspiro[3.5]nonane scaffold are of significant interest due to the potential to generate diverse and structurally complex molecules.

Ring-Opening Reactions: The most probable mechanism for ring-opening involves the protonation of the azetidine nitrogen, followed by nucleophilic attack at one of the adjacent carbon atoms. The regioselectivity of this attack would be influenced by steric hindrance and the electronic nature of the substituents. For this compound, the presence of the carboxylate group at C1 would likely influence the preferred site of nucleophilic attack. Under acidic conditions, the reaction would proceed via an SN2-like mechanism, with the nucleophile attacking the less substituted carbon of the azetidine ring.

Ring-Expansion Reactions: Ring expansion of the azetidine moiety could potentially occur through a Wagner-Meerwein-type rearrangement of a carbocation intermediate. For instance, the formation of a carbocation adjacent to the spirocyclic center could trigger the migration of one of the cyclohexane C-C bonds to the carbocationic center, resulting in an expanded ring system, such as a 2-azaspiro[4.5]decane derivative. The feasibility of such a rearrangement would depend on the stability of the resulting carbocation and the migratory aptitude of the cyclohexane ring bonds.

Electrophilic and Nucleophilic Reactivity of the Carboxylate and Amine Moieties

The secondary amine and the methyl carboxylate group in this compound are the primary sites for electrophilic and nucleophilic reactions, respectively. These reactions generally leave the spirocyclic scaffold intact.

The secondary amine is nucleophilic and readily reacts with a variety of electrophiles. Common transformations include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides.

The methyl carboxylate group is susceptible to nucleophilic attack at the carbonyl carbon. These reactions typically proceed through a tetrahedral intermediate. Key reactions include:

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid using aqueous acid or base.

Amidation: Reaction with amines to form amides.

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Grignard Reaction: Reaction with Grignard reagents to yield tertiary alcohols.

Illustrative Reactions of the Functional Moieties:

MoietyReagentReaction TypeProduct
AmineBenzyl bromide, K₂CO₃N-AlkylationMethyl 2-benzyl-2-azaspiro[3.5]nonane-1-carboxylate
AmineAcetyl chloride, Et₃NN-AcylationMethyl 2-acetyl-2-azaspiro[3.5]nonane-1-carboxylate
CarboxylateLiAlH₄Reduction(2-Azaspiro[3.5]nonan-1-yl)methanol
CarboxylateNaOH (aq)Hydrolysis2-Azaspiro[3.5]nonane-1-carboxylic acid

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: In reactions involving the azaspiro[3.5]nonane scaffold, such as ring-opening, regioselectivity is a critical consideration. The two C-N bonds of the azetidine ring are not equivalent. Nucleophilic attack is expected to occur preferentially at the less sterically hindered carbon atom. Furthermore, the electronic influence of the carboxylate group at C1 will play a role in directing the regiochemical outcome of such reactions.

Stereoselectivity: The spirocyclic nature of this compound imparts significant conformational rigidity. The presence of a stereocenter at C1 means that reactions at this position or at the adjacent nitrogen atom can proceed with a degree of stereocontrol. For instance, the approach of a reagent to the carboxylate group can be influenced by the orientation of the cyclohexane ring. Similarly, reactions at the nitrogen atom can be directed by the existing stereochemistry at C1. In ring-opening or expansion reactions, the stereochemical outcome would be dictated by the mechanism of the reaction, with SN2-type reactions proceeding with inversion of configuration, while reactions involving carbocation intermediates might lead to a mixture of stereoisomers. The stereochemical course of such transformations is an area that warrants detailed mechanistic investigation.

Applications of Methyl 2 Azaspiro 3.5 Nonane 1 Carboxylate As a Molecular Scaffold in Design

Role as a Building Block in Complex Organic Molecule Synthesis

Methyl 2-azaspiro[3.5]nonane-1-carboxylate and its derivatives serve as valuable building blocks for the synthesis of more elaborate molecular architectures. The rigid spiro[3.5]nonane core, which combines an azetidine (B1206935) ring with a cyclohexane (B81311) ring, provides a well-defined three-dimensional orientation for appended functional groups. This structural feature is advantageous in creating molecules with specific conformational properties.

The synthesis of various functionalized derivatives of related azaspiro compounds, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been achieved in multigram quantities with good yields, highlighting the scalability and applicability of these scaffolds in drug design programs. univ.kiev.uauniv.kiev.ua For instance, the Reformatsky reaction has been employed to synthesize N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. In this reaction, a Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate reacts with N′-(arylmethylidene)benzohydrazides, leading to the formation of the spiroazetidin-2-one core through intramolecular cyclization. researchgate.net The presence of diversified functional groups on these synthesized molecules allows for their versatile incorporation into bioactive compounds. univ.kiev.ua

Bioisosteric Replacement Strategies Utilizing Azaspiro[3.5]nonane Frameworks

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's physicochemical or pharmacokinetic properties while retaining or improving its biological activity. spirochem.com The azaspiro[3.5]nonane framework has emerged as a compelling motif for such strategies due to its unique structural and conformational properties.

The 2-azaspiro[3.5]nonane-1-carboxylic acid scaffold and its analogues have been reported as effective bioisosteres of pipecolic acid. univ.kiev.uauniv.kiev.ua Pipecolic acid, a cyclic amino acid, is a component of various natural products and pharmaceuticals. By mimicking its structure, the azaspiro[3.5]nonane framework can be incorporated into molecules to modulate their biological activity. Spirocyclic bioisosters are of particular interest because they can offer improved metabolic stability against oxidative enzymes, which is often a liability for piperidine-containing structures. univ.kiev.ua The substitution of a piperidine (B6355638) fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, resulted in a compound with comparable activity, lower toxicity, and increased water solubility. univ.kiev.ua

A key advantage of spirocyclic scaffolds is their inherent rigidity. bldpharm.com Introducing the azaspiro[3.5]nonane framework into a molecule can replace flexible, rotatable bonds and lock the bioactive conformation, which can lead to enhanced potency and selectivity for a biological target. bldpharm.com The design of conformationally restricted analogues is a powerful tool in drug discovery to understand the optimal three-dimensional arrangement of functional groups required for binding to a receptor or enzyme. mdpi.comnih.gov By constraining the molecule's shape, the entropic penalty of binding is reduced, which can translate to a more favorable binding affinity. The defined spatial orientation of substituents on the azaspiro[3.5]nonane scaffold facilitates the exploration of structure-activity relationships by providing a clearer picture of how different functional groups interact with the target protein. bldpharm.com

Structure-Activity Relationship (SAR) Studies in Molecular Design

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. The azaspiro[3.5]nonane scaffold provides a fixed core structure that allows for systematic modification of peripheral substituents to probe their effects on biological activity.

The 3-chymotrypsin-like cysteine protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govresearchgate.net The rational design of inhibitors for this enzyme has successfully utilized spirocyclic scaffolds to explore the protease's binding pockets.

A series of spirocyclic inhibitors, including derivatives of 6-azaspiro[3.5]nonane, were designed and synthesized to target SARS-CoV-2 3CLpro. nih.gov These compounds generally displayed high inhibitory activity, with IC₅₀ values in the submicromolar range against both SARS-CoV-2 3CLpro and MERS-CoV 3CLpro, and were devoid of cytotoxic effects. nih.gov The SAR studies revealed how modifications to the spirocyclic core and its substituents influence inhibitory potency.

Table 1: Inhibitory Activity of 6-Azaspiro[3.5]nonane Derivatives against Viral Proteases

CompoundSARS-CoV-2 3CLpro IC₅₀ (µM)MERS-CoV 3CLpro IC₅₀ (µM)
8c 0.12 ± 0.010.58 ± 0.04
9c 0.08 ± 0.010.20 ± 0.01
10c 0.23 ± 0.010.51 ± 0.02
11c 0.11 ± 0.010.23 ± 0.01
Data sourced from Zhang et al. (2022) nih.gov

Understanding the detailed interactions between a ligand and its target protein is fundamental to rational drug design. frontiersin.org X-ray crystallography studies of 6-azaspiro[3.5]nonane-derived inhibitors in complex with SARS-CoV-2 3CLpro have provided valuable insights into their binding mechanisms. nih.gov

These studies revealed well-defined electron density for the inhibitors, allowing for a detailed analysis of their binding modes. For example, the inhibitors were shown to form key hydrogen bond interactions with residues in the active site of the protease. nih.gov A notable finding was the interaction between the inhibitor 9c and Pro168 of the protease, which resulted in a significant conformational change, a movement of approximately 2.6 Å, in a nearby loop of the protein. nih.gov In contrast, the inhibitor 10c , which lacks this specific interaction, did not induce such a movement. nih.gov This detailed structural information helps to explain the observed differences in inhibitory potency and provides a roadmap for the design of next-generation inhibitors with improved binding affinity and specificity.

Future Horizons for this compound: Pioneering New Frontiers in Chemical Science

The unique three-dimensional architecture of this compound has positioned it as a compound of significant interest in medicinal chemistry and drug discovery. Its spirocyclic framework offers a distinct advantage in the quest for novel therapeutics by providing access to underexplored chemical space. As researchers delve deeper into the potential of this intriguing molecule, several key areas of future investigation are emerging, promising to unlock its full capabilities. These future directions focus on enhancing its accessibility through innovative synthetic methods, expanding its applications in advanced molecular imaging, leveraging computational tools for intelligent design, and exploring novel chemical transformations to broaden its synthetic utility.

Q & A

Q. What synthetic strategies are effective for preparing Methyl 2-azaspiro[3.5]nonane-1-carboxylate and its derivatives?

The synthesis typically involves spirocyclic ring formation via reductive amination or cyclization of pre-functionalized intermediates. For example, tert-butyl-protected derivatives (e.g., tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate) are synthesized using LiAlH4-mediated reduction of ester precursors in anhydrous THF at low temperatures (-40°C to 0°C) . Scalability is achievable with multigram yields (>90%) through optimized procedures, ensuring compatibility with drug discovery workflows .

Q. How can structural confirmation of spirocyclic intermediates be reliably performed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical. For instance, tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate exhibits diagnostic NMR signals (e.g., δ 4.19 ppm for hydroxyl protons and δ 1.48 ppm for tert-butyl groups) and MS fragmentation patterns ([M-(t-Bu)]⁺ at m/z 201.0) . Purity validation via HPLC or GCMS ensures ≥95% purity for downstream applications .

Q. Why is this compound considered a bioisostere for pipecolic acid?

The spirocyclic scaffold mimics pipecolic acid’s conformational rigidity while introducing enhanced three-dimensionality (Fsp³-rich structure), improving target binding and metabolic stability. For example, replacing piperidine with 7-oxa-2-azaspiro[3.5]nonane in Bupivacaine analogs increased water solubility and reduced toxicity .

Advanced Research Questions

Q. How do structural modifications of the spirocyclic core influence biological activity in drug candidates?

Functionalization at the 1-carboxylate or 7-oxa positions modulates pharmacokinetic properties. For example:

  • Hydroxymethylation improves solubility (e.g., tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate, 95% purity) .
  • Oxygen substitution (7-oxa) enhances metabolic stability and bioavailability, as seen in protease inhibitors like MPI60, where spiro residues improve antiviral potency . Systematic structure-activity relationship (SAR) studies are essential to balance activity and ADME properties .

Q. What analytical challenges arise in characterizing spirocyclic intermediates during scale-up?

  • Stereochemical complexity : Chiral centers in spiro systems require enantioselective synthesis and chiral HPLC for resolution.
  • Byproduct formation : Side reactions during Boc-deprotection (e.g., tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate) necessitate rigorous purification to avoid toxic impurities (H302/H315 hazards) .
  • Stability : Hydrolytic sensitivity of ester groups demands anhydrous conditions and inert atmospheres during synthesis .

Q. How can contradictory data on spirocyclic compound toxicity be resolved in preclinical studies?

Toxicity profiles vary with substitution patterns. For example:

  • Unsubstituted spirocycles (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) may exhibit respiratory or dermal irritation (H335/H315) .
  • Hydroxymethyl derivatives show reduced toxicity due to improved solubility and clearance . In vitro cytotoxicity assays (e.g., against BRCA-deficient cells) and in vivo metabolic stability studies (e.g., liver microsomes) are critical for risk mitigation .

Q. What methodologies optimize the integration of spirocyclic motifs into covalent inhibitors?

Reversibly covalent inhibitors (e.g., SARS-CoV-2 main protease inhibitors) leverage spirocyclic P2 residues (e.g., 2-azaspiro[4.4]nonane-3-carboxylate) to enhance target residence time. Key steps include:

  • Docking studies : To predict S2 pocket compatibility .
  • Kinetic assays : To measure on/off rates for spirocyclic warheads.
  • Metabolic profiling : To assess oxidative stability of the spiro core .

Methodological Guidance for Experimental Design

Designing scalable routes for spirocyclic compound libraries

  • Modular synthesis : Use tert-butyl-protected intermediates (e.g., tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate) for divergent functionalization .
  • Automated purification : Employ flash chromatography or preparative HPLC for high-throughput isolation .
  • Quality control : Validate intermediates via NMR, MS, and elemental analysis to ensure batch consistency .

Addressing solubility limitations in spirocyclic drug candidates

  • Polar substituents : Introduce hydroxymethyl or methoxy groups (e.g., 7-(hydroxymethyl) derivatives) .
  • Salt formation : Convert carboxylates to sodium or potassium salts for parenteral formulations .
  • Co-solvent systems : Use PEG-water mixtures for in vivo dosing .

Evaluating metabolic stability of spirocyclic compounds

  • In vitro assays : Incubate with liver microsomes (human/rodent) to identify oxidative hotspots (e.g., CYP450-mediated degradation) .
  • Isotope labeling : Track metabolic pathways using ¹⁴C-labeled spiro cores.
  • Computational modeling : Predict metabolic liabilities via software like MetaSite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.